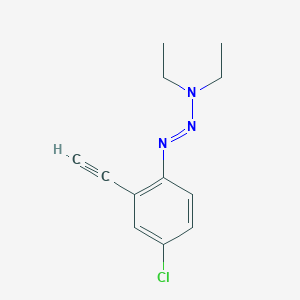
1-Triazene, 1-(4-chloro-2-ethynylphenyl)-3,3-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazeno, 1-(4-cloro-2-etinilfenil)-3,3-dietil- es un compuesto orgánico sintético que pertenece a la familia de los triazenos. Los triazenos se caracterizan por la presencia de un grupo diazo (N=N) unido a un grupo amino (NH)
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Triazeno, 1-(4-cloro-2-etinilfenil)-3,3-dietil- normalmente implica los siguientes pasos:
Formación del compuesto diazo: Esto se puede lograr haciendo reaccionar una amina primaria con ácido nitroso en condiciones ácidas.
Acoplamiento con un compuesto fenilo sustituido con etinilo: El compuesto diazo luego se acopla con un compuesto fenilo que tiene un grupo etinilo y un sustituyente cloro.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción similares, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Los detalles específicos dependerían de la aplicación deseada y la escala de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Triazeno, 1-(4-cloro-2-etinilfenil)-3,3-dietil- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo del agente oxidante y las condiciones.
Reducción: Las reacciones de reducción pueden romper el enlace N=N, lo que lleva a la formación de aminas.
Sustitución: El grupo cloro en el anillo fenilo puede ser sustituido por otros grupos a través de la sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los nucleófilos como los iones hidróxido (OH⁻) o las aminas se pueden utilizar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir compuestos nitroso o nitro, mientras que la reducción podría producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Posible uso en el estudio de procesos biológicos que involucran compuestos que contienen nitrógeno.
Medicina: Posibles aplicaciones en el desarrollo de fármacos, particularmente en el diseño de compuestos con propiedades anticancerígenas o antimicrobianas.
Industria: Utilizado en la producción de colorantes, pigmentos u otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Triazeno, 1-(4-cloro-2-etinilfenil)-3,3-dietil- dependería de su aplicación específica. En un contexto biológico, podría interactuar con componentes celulares como el ADN o las proteínas, lo que lleva a diversos efectos bioquímicos. Los objetivos moleculares y las vías implicadas requerirían un estudio detallado mediante investigación experimental.
Comparación Con Compuestos Similares
Compuestos similares
1-Triazeno, 1-(4-clorofenil)-3,3-dietil-: Estructura similar pero carece del grupo etinilo.
1-Triazeno, 1-(4-etinilfenil)-3,3-dietil-: Estructura similar pero carece del grupo cloro.
1-Triazeno, 1-(4-cloro-2-etinilfenil)-3,3-dimetil-: Estructura similar pero con diferentes grupos alquilo.
Singularidad
La presencia de ambos grupos cloro y etinilo en 1-Triazeno, 1-(4-cloro-2-etinilfenil)-3,3-dietil- puede impartir una reactividad química única y posibles aplicaciones en comparación con compuestos similares. Estos grupos funcionales pueden influir en las propiedades electrónicas del compuesto, la estabilidad y las interacciones con otras moléculas.
Propiedades
Número CAS |
318276-64-1 |
|---|---|
Fórmula molecular |
C12H14ClN3 |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
N-[(4-chloro-2-ethynylphenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H14ClN3/c1-4-10-9-11(13)7-8-12(10)14-15-16(5-2)6-3/h1,7-9H,5-6H2,2-3H3 |
Clave InChI |
RNSSSLWCNNGTBU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=C(C=C(C=C1)Cl)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


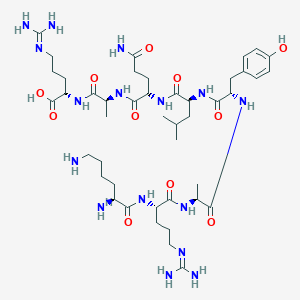
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)

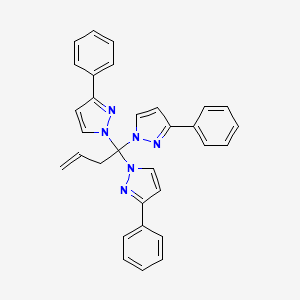
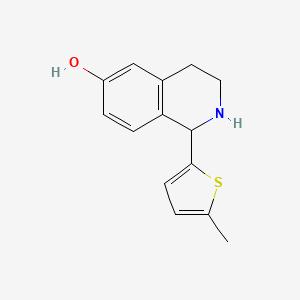
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
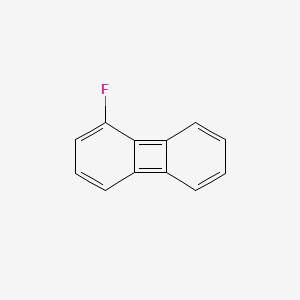
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

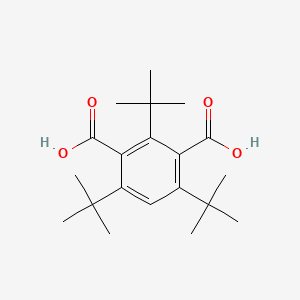

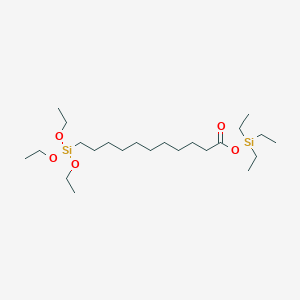
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
